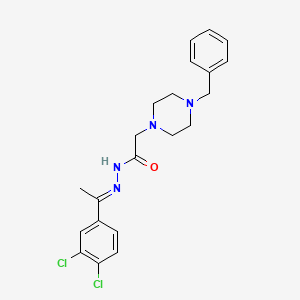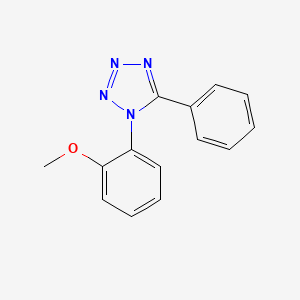![molecular formula C18H15N3O2 B11986386 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11986386.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 2-methyl-quinoline-4-carboxylic acid with 2-hydroxy-benzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Quinoline-4-carboxylic acid derivatives
- Benzylidene hydrazides
- 2-Methylquinoline derivatives
Uniqueness
What sets 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H15N3O2 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-12-10-15(14-7-3-4-8-16(14)20-12)18(23)21-19-11-13-6-2-5-9-17(13)22/h2-11,22H,1H3,(H,21,23)/b19-11+ |
Clave InChI |
NSAOBWUYHCUDBA-YBFXNURJSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3O |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11986332.png)
![(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

![Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11986364.png)
![2-Ethyl-3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11986371.png)
![N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide](/img/structure/B11986379.png)
![Isopropyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986394.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986397.png)
![N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide](/img/structure/B11986405.png)
